molecular formula C25H34F2O3 B1139084 LG 101506

LG 101506

Cat. No.: B1139084
M. Wt: 420.5 g/mol
InChI Key: BHIBZAZKKARFIM-XRYBSMBUSA-N
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Description

LG 101506 is a selective and orally active modulator of retinoid X receptors (RXRs). It was originally synthesized to overcome some of the undesirable side effects of other rexinoids. This compound has shown potential in the research of type 2 diabetes and cancer due to its ability to modulate RXRs with high affinity .

Mechanism of Action

Target of Action

LG 101506, also known as LG101506 or (2E,4E,6Z)-7-[3,5-Ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid, is a selective modulator of the Retinoid X Receptors (RXRs) . It has a high affinity for RXRα, RXRβ, and RXRγ, with Ki values of 3, 9, and 11 nM respectively . These receptors play a significant role in regulating the differentiation and proliferation of cells .

Mode of Action

This compound interacts with its targets, the RXRs, by binding to them . This binding results in the selective activation of RXR heterodimers, including RXR:PPARγ, RXR:PPARα, and RXR:PPARδ . This interaction and subsequent activation lead to changes in the regulation of genes involved in cell differentiation, proliferation, and metabolism .

Biochemical Pathways

The activation of RXR heterodimers by this compound affects various biochemical pathways. For instance, it has been shown to inhibit inflammatory pathways induced by lipopolysaccharide (LPS) or TNFα in RAW264.7 cells . It also blocks the production of nitric oxide in a dose-dependent manner .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in animal models. In male ICR mice, the compound showed an oral AUC (0-6 h) of 2.09±0.45 μg•h/mL, a Tmax of 1 hour, and a Cmax of 1.2±0.28 μg•h/mL . These properties suggest that this compound has good bioavailability.

Result of Action

The action of this compound leads to several molecular and cellular effects. In vitro, it has been shown to induce differentiation in U937 leukemia cells . In vivo, it has been found to suppress lung carcinogenesis in A/J mice, reducing the number of lung tumors, the average tumor burden, and the size and histopathology of lung tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LG 101506 involves the preparation of a mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter . The compound can be further processed and formulated for various research applications.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

LG 101506 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound .

Scientific Research Applications

LG 101506 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LG 101506 is unique due to its high selectivity and oral activity as an RXR modulator. It was specifically designed to overcome the side effects associated with other rexinoids, making it a valuable compound for research in various fields .

Properties

IUPAC Name

(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIBZAZKKARFIM-XRYBSMBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does LG101506 interact with its target and what are the downstream effects?

A: LG101506 is a selective Retinoid X Receptor (RXR) modulator. Unlike full RXR agonists, LG101506 selectively activates RXR in complex with specific heterodimer partners, primarily Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα and PPARγ) [, ]. This selective modulation leads to downstream effects such as improved insulin sensitization, reduced body weight gain, and favorable lipid profile changes compared to full RXR agonists [].

Q2: How does LG101506 compare to other RXR agonists in terms of efficacy and safety?

A: LG101506 demonstrates a more favorable safety profile compared to full RXR agonists like LG100268 []. While both compounds exhibit insulin-sensitizing and anti-cancer properties in preclinical models, full RXR agonists often lead to undesirable side effects like hypertriglyceridemia and thyroid hormone suppression. LG101506, through its selective RXR modulation, retains the therapeutic benefits while minimizing these adverse effects [, ].

Q3: What is the potential of LG101506 in cancer treatment and prevention?

A: LG101506 has shown promising anticancer effects in preclinical studies. In a lung cancer model using A/J mice, LG101506 significantly reduced tumor number, size, and overall burden []. Further research explored its potential in combination therapies, demonstrating synergistic effects with histone deacetylase inhibitors and chemotherapeutic agents [].

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